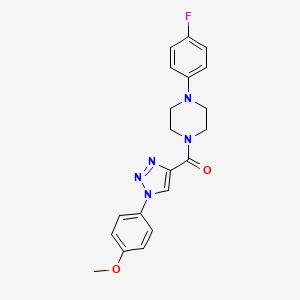

(4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

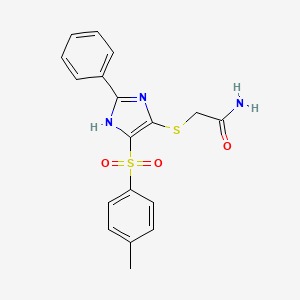

The compound (4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule. It has a molecular formula of C18H19FN2O2 and an average mass of 314.354 Da .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula C18H19FN2O2. Unfortunately, more detailed structural information, such as bond lengths and angles, is not available from the current search results .

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse and depend on the specific substituents present on the piperazine ring. Some general reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .

Applications De Recherche Scientifique

Herbicidal Activity

This compound has been studied for its potential use as a herbicide. Derivatives of piperazine, which is a part of the compound’s structure, have shown promising herbicidal activity against various plant species. For instance, certain piperazine derivatives have demonstrated strong pre-emergence herbicidal activity against weeds such as Echinochloa crusgalli and Lolium perenne .

Antiviral Properties

Indole derivatives, which share structural similarities with the compound , have exhibited a range of biological activities, including antiviral properties. These compounds have been tested against various RNA and DNA viruses, showing potential as antiviral agents .

Anti-Allergic Applications

Piperazine derivatives have also been explored for their anti-allergic properties. Some novel derivatives have shown significant effects in vivo on allergic asthma and allergic itching, suggesting potential applications for the compound in the treatment of allergic reactions .

Insecticidal and Repellent Activities

Piperazine, a core component of the compound, has been reported to possess insect repellent and insecticidal activities. It has been used to paralyze worms, preventing their attachment to the human intestine, thereby safeguarding health. Derivatives of piperazine can be synthesized to function as insecticides and fungicides .

Anticancer Research

While the specific compound has not been directly linked to anticancer research, indole derivatives, which are structurally related, have been found to possess anticancer activities. This suggests that further research into the compound could uncover potential applications in cancer treatment .

Antimicrobial Effects

Indole derivatives are known for their antimicrobial properties, which include actions against bacteria and fungi. Given the structural relationship, the compound may also hold promise for antimicrobial applications, warranting further investigation .

Orientations Futures

Piperazine derivatives, such as this compound, continue to be a focus of research due to their wide range of biological and pharmaceutical activity . Future research may explore new synthesis methods, potential biological applications, and more detailed characterization of their physical and chemical properties.

Propriétés

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O2/c1-28-18-8-6-17(7-9-18)26-14-19(22-23-26)20(27)25-12-10-24(11-13-25)16-4-2-15(21)3-5-16/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECRFJJLEMYFAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2928024.png)

![5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2928026.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2928032.png)

![2-Chloro-N-[4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]acetamide](/img/structure/B2928036.png)

![1-[4-[4-Hydroxy-4-(pyridin-4-ylmethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2928037.png)

![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B2928039.png)

![(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/no-structure.png)

![4-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-one](/img/structure/B2928043.png)

![2,2,2-trifluoro-1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one](/img/structure/B2928046.png)

![7-Chloro-5-(4-(3-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2928047.png)